molecular formula C7H11NO3S B2437516 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide CAS No. 119639-24-6

2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2437516
CAS RN: 119639-24-6
M. Wt: 189.23
InChI Key: ACMFJQJWCFZWEU-UHFFFAOYSA-N
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Description

2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide (2-tBIt) is an organic compound that is used as a preservative in a variety of products, including cosmetics and pharmaceuticals. It is also used as a biocide in industrial applications and as an antimicrobial agent in food. 2-tBIt is a derivative of isothiazol, a heterocyclic compound containing sulfur and nitrogen. It has a variety of biological activities, including the inhibition of bacterial and fungal growth, the inhibition of cell proliferation, and the induction of apoptosis.

Scientific Research Applications

Synthesis and Chemical Properties

Isothiazole 1,1-dioxides, including 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide, are prominent in research due to their diverse applications in chemical synthesis. They have been used in the formation of monocyclic and heterocyclic annelated isothiazole 1,1-dioxides through oxidation of isothiazoles and other methods. These compounds serve as key intermediates in the preparation of pharmacologically significant compounds, such as N-substituted saccharines (B. Schulze & K. Illgen, 1997).

Pharmaceutical Applications

Research has shown that derivatives of this compound possess anti-inflammatory properties. Specifically, certain derivatives have demonstrated dual inhibition of cyclooxygenase-2 and 5-lipoxygenase, key enzymes in inflammatory pathways. This has led to the exploration of these compounds as potential antiarthritic agents, with some undergoing clinical trials (M. Inagaki et al., 2000).

Structural and Reactivity Studies

Studies on the structural aspects of isothiazole 1,1-dioxides, including this compound, have provided insights into their reactivity. For instance, research has explored their participation in Diels-Alder reactions, demonstrating their utility as dienophiles and dipolarophiles in synthesizing complex molecular architectures (B. Schulze et al., 2003).

Potential in Carbon Dioxide Fixation

Innovative applications of isothiazole 1,1-dioxides in environmental chemistry have been explored, such as in the fixation of carbon dioxide. This research contributes to the development of new methods for capturing and utilizing CO2, a critical challenge in addressing climate change (Eileen Theuergarten et al., 2012).

properties

IUPAC Name

2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-7(2,3)8-6(9)4-5-12(8,10)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMFJQJWCFZWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119639-24-6
Record name 2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione
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